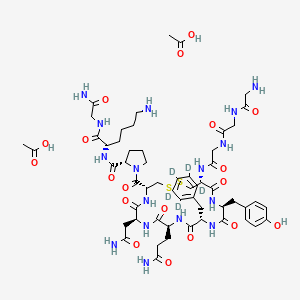
5-Propargylamino-3'-azidomethyl-dUTP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propargylamino-3’-azidomethyl-dUTP is a modified nucleotide used primarily in DNA synthesis and sequencing. This compound is notable for its incorporation of both azide and alkyne groups, making it a valuable reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propargylamino-3’-azidomethyl-dUTP involves the modification of deoxyuridine triphosphate (dUTP) with propargylamine and azidomethyl groups. The process typically includes:
Protection of the hydroxyl groups: on the dUTP molecule.
Introduction of the propargylamine group: through a nucleophilic substitution reaction.
Introduction of the azidomethyl group: via a similar substitution reaction.
Deprotection: of the hydroxyl groups to yield the final product.
Industrial Production Methods
Industrial production of 5-Propargylamino-3’-azidomethyl-dUTP follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-Propargylamino-3’-azidomethyl-dUTP undergoes several types of chemical reactions:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a catalyst, where the azide group reacts with a strained alkyne group.
Common Reagents and Conditions
CuAAc: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent like sodium ascorbate.
Major Products
The major products of these reactions are triazole-linked conjugates, which are stable and useful in various biochemical applications .
Aplicaciones Científicas De Investigación
5-Propargylamino-3’-azidomethyl-dUTP is widely used in scientific research, particularly in:
DNA Synthesis and Sequencing: It serves as a key building block for preparing fluorescent conjugates used in next-generation sequencing (NGS) technologies
Click Chemistry: Its azide and alkyne groups make it ideal for bioorthogonal labeling and conjugation reactions.
Biological Studies: Used in studying DNA-protein interactions, DNA replication, and repair mechanisms.
Medical Research: Employed in developing diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5-Propargylamino-3’-azidomethyl-dUTP involves its incorporation into DNA strands during synthesis. The azide and alkyne groups allow for subsequent click chemistry reactions, enabling the attachment of various probes and labels. This facilitates the study of DNA interactions and the development of diagnostic assays .
Comparación Con Compuestos Similares
Similar Compounds
5-Ethynyl-2’-deoxyuridine (EdU): Another nucleotide analog used in DNA synthesis and click chemistry.
5-Bromo-2’-deoxyuridine (BrdU): Commonly used in cell proliferation studies.
7-Deaza-2’-deoxyguanosine (7-deaza-dG): Used in DNA sequencing and modification studies.
Uniqueness
5-Propargylamino-3’-azidomethyl-dUTP is unique due to its dual functionality, incorporating both azide and alkyne groups. This dual functionality allows for versatile applications in click chemistry, making it a valuable tool in various fields of research .
Propiedades
Fórmula molecular |
C13H19N6O14P3 |
|---|---|
Peso molecular |
576.24 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C13H19N6O14P3/c14-3-1-2-8-5-19(13(21)17-12(8)20)11-4-9(29-7-16-18-15)10(31-11)6-30-35(25,26)33-36(27,28)32-34(22,23)24/h5,9-11H,3-4,6-7,14H2,(H,25,26)(H,27,28)(H,17,20,21)(H2,22,23,24)/t9-,10+,11+/m0/s1 |
Clave InChI |
RXBGWRAGZDKWQB-HBNTYKKESA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



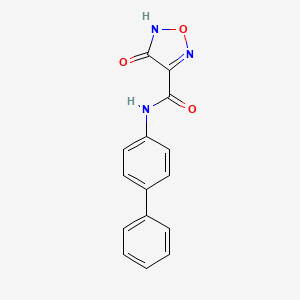
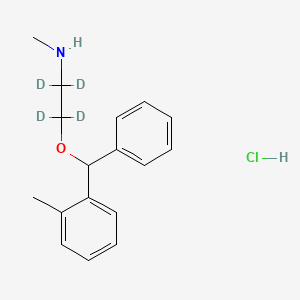


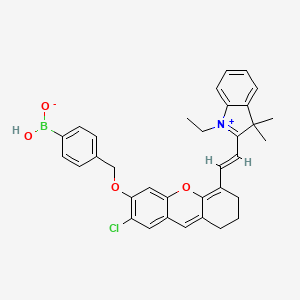
![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)

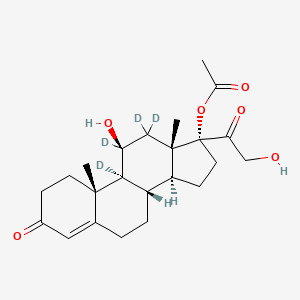
![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)


![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)
